Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Resurgence of Nitroaromatics in the Fight Against Tuberculosis
The global health challenge posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has catalyzed the search for novel therapeutic agents with unique mechanisms of action. Among the promising candidates are nitroaromatic compounds, a class of molecules that includes the recently approved drugs delamanid and pretomanid. Nitrothiophenes, a subset of this class, have demonstrated significant potential, exhibiting potent activity against both replicating and non-replicating Mtb.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-tuberculosis potential of novel nitrothiophene derivatives. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring a robust and logical progression from initial screening to preclinical evaluation.
Section 1: Foundational Principles - Understanding the Nitrothiophene Prodrug Strategy
A critical aspect of nitrothiophene activity is their nature as prodrugs. This means they are administered in an inactive form and require bioactivation within the mycobacterium to exert their therapeutic effect. This activation is a key differentiator and a central focus of our assessment strategy.
Mechanism of Activation: The primary mechanism involves the reduction of the nitro group by a mycobacterial-specific enzyme, the deazaflavin (F420)-dependent nitroreductase (Ddn). This enzymatic reaction generates reactive nitrogen species, including nitric oxide (NO), which are highly toxic to Mtb and lead to bacterial cell death. Understanding this activation pathway is paramount, as resistance can emerge through mutations in the genes responsible for Ddn or the biosynthesis of its cofactor, F420.
Key Advantages of the Prodrug Approach:
-
Target Specificity: The reliance on a mycobacterial enzyme for activation contributes to the selective toxicity of nitrothiophenes against Mtb, potentially reducing off-target effects in the host.
-
Efficacy Against Persistent Bacteria: The generated reactive nitrogen species can kill non-replicating or "persistent" Mtb, a crucial attribute for shortening treatment duration and preventing relapse.
Section 2: A Hierarchical Approach to In Vitro Assessment
A structured, multi-tiered approach to in vitro testing is essential for efficiently identifying and characterizing promising nitrothiophene candidates. This process begins with broad primary screening and progresses to more detailed secondary and mechanistic assays.
dot
graph "Experimental_Workflow" {
graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" {
label="Tier 1: Primary Screening";
bgcolor="#F1F3F4";
"Primary_Screening" [label="Initial Hit Identification", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"MABA" [label="Microplate Alamar Blue Assay (MABA)\n(vs. M. tuberculosis H37Rv)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Primary_Screening" -> "MABA" [label="Determine MIC"];
}
subgraph "cluster_1" {
label="Tier 2: Potency & Selectivity";
bgcolor="#F1F3F4";
"Potency_Selectivity" [label="Hit Validation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Intracellular_Assay" [label="Intracellular Activity Assay\n(Macrophage Infection Model)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Cytotoxicity_Assay" [label="Cytotoxicity Assay\n(e.g., MTT on Mammalian Cells)", fillcolor="#FFFFFF", fontcolor="#202124"];
"NRP_Assay" [label="Activity vs. Non-Replicating Mtb\n(e.g., Hypoxia Model)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Potency_Selectivity" -> "Intracellular_Assay" [label="Assess Intracellular Efficacy"];
"Potency_Selectivity" -> "Cytotoxicity_Assay" [label="Determine Selectivity Index"];
"Potency_Selectivity" -> "NRP_Assay" [label="Evaluate Sterilizing Potential"];
}
subgraph "cluster_2" {
label="Tier 3: Mechanism of Action";
bgcolor="#F1F3F4";
"MoA" [label="Elucidation of Mechanism", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Ddn_Assay" [label="F420-Dependent Nitroreductase (Ddn) Assay", fillcolor="#FFFFFF", fontcolor="#202124"];
"NO_Assay" [label="Nitric Oxide (NO) Release Assay", fillcolor="#FFFFFF", fontcolor="#202124"];
"MoA" -> "Ddn_Assay" [label="Confirm Prodrug Activation"];
"MoA" -> "NO_Assay" [label="Measure Active Metabolite"];
}
subgraph "cluster_3" {
label="Tier 4: Preclinical Evaluation";
bgcolor="#F1F3F4";
"Preclinical" [label="In Vivo Assessment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"PK_Studies" [label="Pharmacokinetic (PK) Profiling", fillcolor="#FFFFFF", fontcolor="#202124"];
"Efficacy_Model" [label="In Vivo Efficacy Model\n(Murine TB Model)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Preclinical" -> "PK_Studies" [label="Determine ADME Properties"];
"Preclinical" -> "Efficacy_Model" [label="Evaluate In Vivo Efficacy"];
}
"MABA" -> "Potency_Selectivity" [lhead="cluster_1", label="Active Compounds", style=dashed, color="#5F6368"];
"Intracellular_Assay" -> "MoA" [lhead="cluster_2", label="Potent & Selective Hits", style=dashed, color="#5F6368"];
"Cytotoxicity_Assay" -> "MoA" [style=invis];
"NRP_Assay" -> "MoA" [style=invis];
"Ddn_Assay" -> "Preclinical" [lhead="cluster_3", label="Confirmed MoA", style=dashed, color="#5F6368"];
"NO_Assay" -> "Preclinical" [style=invis];
}
Hierarchical workflow for assessing nitrothiophene anti-TB potential.
Tier 1: Primary Screening for Anti-mycobacterial Activity
The initial step is to determine the direct inhibitory effect of the nitrothiophene compounds on the growth of Mtb. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.[1][2]
Protocol 1: Microplate Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC) Determination
Principle:
This colorimetric assay utilizes the redox indicator Alamar Blue (resazurin), which changes from blue to pink in the presence of metabolically active (i.e., growing) mycobacteria. The MIC is defined as the lowest concentration of the compound that prevents this color change.[3][4]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Nitrothiophene compounds dissolved in DMSO
-
Positive control (e.g., Rifampicin) and negative control (DMSO vehicle)
Procedure:
-
Inoculum Preparation: Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.
-
Compound Plating: Prepare serial two-fold dilutions of the nitrothiophene compounds in 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL. Include wells for positive and negative controls.
-
Inoculation: Add 100 µL of the diluted Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well.
-
Second Incubation: Re-seal the plates and incubate for an additional 24-48 hours.
-
Reading Results: The MIC is the lowest drug concentration that remains blue. The wells with bacterial growth will turn pink.
Data Interpretation:
A low MIC value indicates high potency against replicating Mtb. Compounds exhibiting an MIC ≤ 10 µg/mL are typically prioritized for further investigation.
| Parameter | Typical Value/Range | Significance |
| MIC | ≤ 10 µg/mL | Indicates potent activity against replicating Mtb. |
| Positive Control (Rifampicin) | Expected MIC range | Validates assay performance. |
| Negative Control (DMSO) | Pink (Growth) | Confirms bacterial viability and absence of vehicle toxicity. |
Tier 2: Assessing Potency, Selectivity, and Activity Against Persistent Mtb
Compounds that demonstrate promising primary activity are advanced to secondary assays to evaluate their intracellular efficacy, selectivity for mycobacteria over mammalian cells, and their potential to kill non-replicating Mtb.
Protocol 2: Intracellular Activity in a Macrophage Infection Model
Principle:
Mtb is an intracellular pathogen, primarily residing within macrophages. This assay assesses the ability of a compound to penetrate the host cell and kill the intracellular bacteria. A luciferase-expressing Mtb strain can be used for a more rapid, luminescence-based readout of bacterial viability.[5][6][7]
Materials:
-
RAW 264.7 murine macrophage cell line (or THP-1 human monocytic cell line)
-
DMEM supplemented with 10% FBS
-
Luciferase-expressing M. tuberculosis H37Rv
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infection: Infect the macrophage monolayer with luciferase-expressing Mtb at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash: Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Compound Treatment: Add fresh media containing serial dilutions of the nitrothiophene compounds to the infected cells.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 atmosphere.
-
Cell Lysis: Lyse the macrophages to release the intracellular bacteria.
-
Luminescence Reading: Add the luciferase substrate and measure the luminescence, which is proportional to the number of viable bacteria.
Data Interpretation:
A significant reduction in luminescence compared to the untreated control indicates potent intracellular activity. The 50% effective concentration (EC50) can be calculated.
Protocol 3: Cytotoxicity Assessment using MTT Assay
Principle:
To ensure that the anti-mycobacterial activity is not due to general toxicity, the compounds are tested against a mammalian cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[8][9][10]
Materials:
-
Mammalian cell line (e.g., HepG2 or A549)
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the nitrothiophene compounds to the cells.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
Data Interpretation:
The 50% cytotoxic concentration (CC50) is determined. The selectivity index (SI) is then calculated as CC50/MIC. An SI > 10 is generally considered desirable.
Protocol 4: Activity Against Non-Replicating Persistent (NRP) Mtb
Principle:
To evaluate the sterilizing potential of a compound, its activity against non-replicating Mtb must be assessed. The "Wayne model" of hypoxia is a commonly used in vitro method to induce a state of non-replicating persistence.[11][12][13]
Materials:
Procedure:
-
Culture Setup: Inoculate Mtb into the specialized tubes with a high culture volume to headspace ratio.
-
Induction of Hypoxia: Allow the bacteria to grow with slow stirring. As oxygen is consumed, the culture will enter a state of non-replicating persistence.
-
Compound Addition: Once the NRP state is established (typically monitored by methylene blue decolorization), add the nitrothiophene compounds.
-
Incubation: Continue incubation for a defined period (e.g., 7-14 days).
-
Viability Assessment: Determine the number of viable bacteria by plating serial dilutions of the culture and counting colony-forming units (CFU).
Data Interpretation:
A significant reduction in CFU compared to the untreated control indicates activity against NRP Mtb, a key characteristic of a potentially sterilizing drug.
| Assay | Parameter | Desirable Outcome | Rationale |
| Intracellular Activity | EC50 | Low value, comparable to MIC | Demonstrates ability to reach and kill Mtb in its natural niche. |
| Cytotoxicity | CC50 | High value | Indicates low toxicity to host cells. |
| Selectivity Index (SI) | CC50/MIC | > 10 | Quantifies the therapeutic window. |
| NRP Activity | Log10 CFU reduction | Significant reduction | Suggests potential to shorten TB treatment duration. |
Section 3: Unraveling the Mechanism of Action
For nitrothiophene candidates, it is crucial to confirm that their activity is mediated through the expected prodrug activation pathway.
dot
graph "Nitrothiophene_Activation_Pathway" {
graph [layout=dot, rankdir=LR, splines=true, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
"Nitrothiophene" [label="Nitrothiophene\n(Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"];
"Ddn" [label="Ddn\n(F420-dependent\nNitroreductase)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"F420_reduced" [label="F420H2\n(Reduced Cofactor)", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"F420_oxidized" [label="F420\n(Oxidized Cofactor)", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Reactive_Intermediate" [label="Reactive Nitrogen\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"];
"NO" [label="Nitric Oxide (NO)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Cell_Death" [label="Mycobacterial\nCell Death", shape=doubleoctagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Nitrothiophene" -> "Reactive_Intermediate" [label="Reduction"];
"Ddn" -> "Reactive_Intermediate" [arrowhead=none];
"F420_reduced" -> "Ddn" [label="e- donor"];
"Ddn" -> "F420_oxidized";
"Reactive_Intermediate" -> "NO";
"NO" -> "Cell_Death" [label="Cytotoxicity"];
}
Mechanism of nitrothiophene activation in M. tuberculosis.
Protocol 5: F420-Dependent Nitroreductase (Ddn) Assay
Principle:
This assay determines if the nitrothiophene is a substrate for the Ddn enzyme. A surrogate system using the non-pathogenic, fast-growing Mycobacterium smegmatis engineered to express the Mtb Ddn enzyme is often employed for safety and efficiency.
Materials:
Procedure:
-
Culture Growth: Grow both wild-type and Ddn-expressing M. smegmatis to mid-log phase.
-
MIC Determination: Determine the MIC of the nitrothiophene compound against both strains using a broth microdilution method similar to MABA.
Data Interpretation:
If the compound is activated by Ddn, the Ddn-expressing strain will be significantly more susceptible (i.e., have a much lower MIC) than the wild-type strain. This provides strong evidence for the intended mechanism of action.
Protocol 6: Nitric Oxide (NO) Release Assay
Principle:
This assay directly measures the production of nitric oxide, the key cytotoxic molecule, upon activation of the nitrothiophene. The Griess assay, which detects nitrite (a stable breakdown product of NO), is a common method for this purpose.[14]
Materials:
Procedure:
-
Reaction Setup: Incubate the nitrothiophene compound with either the supernatant from the Ddn-expressing M. smegmatis culture or with the purified Ddn enzyme and its cofactor F420H2.
-
Griess Reaction: At various time points, take aliquots of the reaction mixture and add the Griess reagents according to the manufacturer's protocol.
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite, and therefore NO, produced.
Data Interpretation:
A time-dependent increase in absorbance in the presence of the Ddn enzyme confirms that the nitrothiophene is activated to release nitric oxide.
Section 4: Advancing to Preclinical Evaluation
Promising candidates with a confirmed mechanism of action and a favorable in vitro profile are advanced to in vivo studies to assess their pharmacokinetic properties and efficacy in an animal model of tuberculosis.
Pharmacokinetic (PK) Profiling
Objective:
To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This information is crucial for establishing an appropriate dosing regimen for efficacy studies.
Key Parameters to Assess:
-
Solubility and Permeability: Assessed using in vitro assays (e.g., PAMPA) to predict oral absorption.
-
Metabolic Stability: Evaluated using liver microsomes or hepatocytes to predict in vivo clearance.
-
Plasma Protein Binding: Determines the fraction of free, active drug.
-
In Vivo PK Study: A single-dose study in mice or rats to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
In Vivo Efficacy in a Murine Model of TB
Principle:
The murine model of chronic TB infection is the gold standard for preclinical efficacy testing of new anti-TB drugs.
Protocol 7: Murine Model of Chronic TB Infection
Materials:
-
BALB/c or C57BL/6 mice
-
M. tuberculosis H37Rv or Erdman strain
-
Aerosol infection chamber
-
Nitrothiophene compound formulated for oral gavage
-
Standard TB drugs for positive control groups (e.g., isoniazid and rifampicin)
Procedure:
-
Infection: Infect mice with a low-dose aerosol of Mtb to establish a lung infection.
-
Establishment of Chronic Infection: Allow the infection to progress for 3-4 weeks to establish a chronic phase.
-
Treatment: Administer the nitrothiophene compound (at various doses), vehicle control, and positive control drugs to different groups of mice, typically via oral gavage, 5 days a week.
-
Duration: Treatment is typically carried out for 4-8 weeks.
-
Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens. Plate serial dilutions of the homogenates on 7H11 agar to determine the bacterial load (CFU).
Data Interpretation:
Efficacy is measured by the reduction in the log10 CFU in the lungs and spleens of treated mice compared to the untreated control group. A statistically significant reduction in bacterial burden demonstrates in vivo efficacy.
| Stage | Key Objective | Primary Method(s) |
| Pharmacokinetics | Determine ADME properties | In vitro ADME assays, single-dose PK in mice |
| In Vivo Efficacy | Evaluate ability to control Mtb infection | Murine model of chronic TB infection |
Conclusion
The systematic and multi-tiered approach outlined in these application notes provides a robust framework for the comprehensive evaluation of nitrothiophene-based anti-tuberculosis drug candidates. By integrating in vitro potency and selectivity assays with mechanistic studies and preclinical in vivo models, researchers can efficiently identify and advance the most promising compounds toward clinical development. This rigorous, evidence-based progression is essential to unlock the full potential of nitrothiophenes and contribute to the development of new, more effective treatments for tuberculosis.
References
- Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology.
- Wayne, L. G., & Sohaskey, C. D. (2001). Nonreplicating Persistence of Mycobacterium tuberculosis. Annual Review of Microbiology.
- Salina, E., & Lenaerts, A. (2017). In vitro models that utilize hypoxia to induce non-replicating persistence in Mycobacteria. Methods in Molecular Biology.
- Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy.
- Cooksey, R. C., et al. (1997). Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs. Infection and Immunity.
- Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar.
- Yajko, D. M., et al. (1995). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Antimicrobial Agents and Chemotherapy.
- Pitaluga, M., et al. (2014). A luciferase-based assay for rapid assessment of drug activity against Mycobacterium tuberculosis including monitoring of macrophage viability. Journal of Microbiological Methods.
- BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ethambutvol against Mycobacterium tuberculosis. BenchChem.
- Bwanga, F., et al. (2009). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology.
- Sarathy, J. P., et al. (2025). A Physiologically Relevant In Vitro Model of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum. Current Protocols.
- Nikonenko, B. V., et al. (2005). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- BenchChem. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-16. BenchChem.
- Heifets, L. (2000). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Medicine.
- Riska, P. F., et al. (2000). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. Journal of Clinical Microbiology.
- Wayne, L. G., & Sohaskey, C. D. (2001). Nonreplicating Persistence of MycobacteriumTuberculosis1. Annual Review of Microbiology.
- Klemens, S. P., et al. (2011). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy.
- Kumar, A., et al. (2021). Assessment of intracellular anti-TB activity using auto-luminescent Mtb. Protocols.io.
- Tsenova, L., et al. (2002). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- Wayne, L. G. (2001). In Vitro Model of Hypoxically Induced Nonreplicating Persistence of Mycobacterium tuberculosis. Methods in Molecular Medicine.
- Sirgel, F. A., et al. (2012). Population pharmacokinetics and its role in anti-tuberculosis drug development and optimization of treatment. Expert Opinion on Drug Discovery.
- Ordonez, A. A., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Cellular and Infection Microbiology.
- Anbarasu, S., et al. (2021). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Intracellular Activity of Antitubercular Agent 34. BenchChem.
- Zhan, L., et al. (2017). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Jing, W., et al. (2017).
- BenchChem. (2025). Application Notes and Protocols: Evaluating the "In Vivo" Efficacy of Anti-TB Agent 1 in a Murine Tuberculosis Model. BenchChem.
- Andreu, N., et al. (2013). Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase. Journal of Antimicrobial Chemotherapy.
- Raphemot, R., et al. (2016). Development of an Intracellular Screen for New Compounds Able to Inhibit Mycobacterium tuberculosis Growth in Human Macrophages. Antimicrobial Agents and Chemotherapy.
- Abrahams, K. A., et al. (2016). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- van den Berg, S. J. P., et al. (2022). Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies. Frontiers in Pharmacology.
- Al-Qubaisi, M., et al. (2016). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research.
- Singh, R., et al. (2020). Insights into the pharmacokinetic properties of antitubercular drugs. Expert Opinion on Drug Metabolism & Toxicology.
- Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology.
- Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
- van den Berg, S. J. P., et al. (2022). Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies. Frontiers in Pharmacology.
- van den Berg, S. J. P., et al. (2022). Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies.
- JoVE. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube.
- R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
- Abcam. (2021). ab65328 Nitric Oxide Assay Kit (Colorimetric). Abcam.
- Manjunatha, U., et al. (2015). Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles. PLoS ONE.
- RayBiotech. (2025).
- Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine.
- OZ Biosciences. (n.d.). Nitric Oxide Assay Kit - Cellular Assay Kit. OZ Biosciences.
Sources